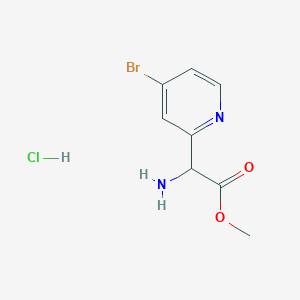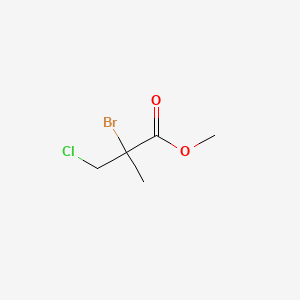![molecular formula C8H6BrNOS B13031291 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol typically involves the bromination of 3-methylthieno[2,3-c]pyridin-7-ol. One common method includes the reaction of 3-methylthieno[2,3-c]pyridin-7-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar bromination reactions but scaled up to accommodate larger quantities. The process would include purification steps such as recrystallization or column chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of 3-methylthieno[2,3-c]pyridin-7-amine or 3-methylthieno[2,3-c]pyridin-7-thiol.
Oxidation: Formation of 4-bromo-3-methylthieno[2,3-c]pyridin-7-sulfoxide or sulfone.
Reduction: Formation of 3-methylthieno[2,3-c]pyridin-7-ol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol: Another thienopyridine derivative with similar structural features.
Thieno[2,3-b]pyridines: A broader class of compounds with diverse biological activities, including anticancer and antiviral properties.
Uniqueness
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its bromine atom at the 4-position and hydroxyl group at the 7-position make it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
4-bromo-3-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
MSWROEYPSQLBNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C(=CNC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




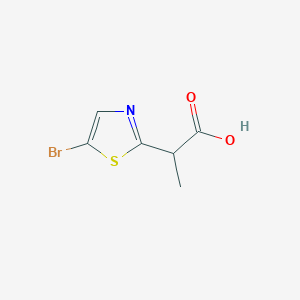
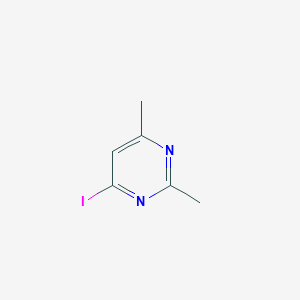
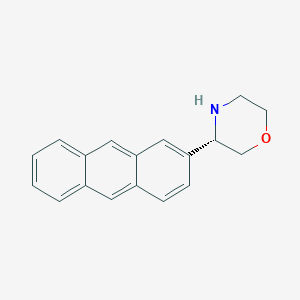

![tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13031241.png)

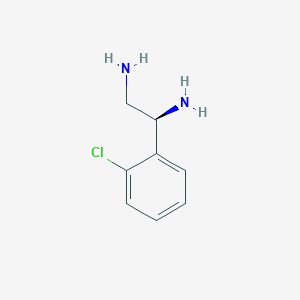
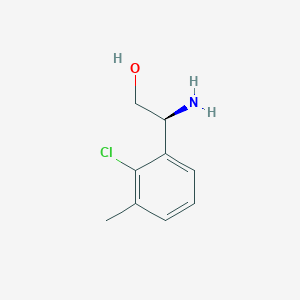
![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
![tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)
